molecular formula C8H10FNO2S B1527385 (4-Fluoro-2-methylphenyl)methanesulfonamide CAS No. 1247342-88-6

(4-Fluoro-2-methylphenyl)methanesulfonamide

Cat. No. B1527385
M. Wt: 203.24 g/mol
InChI Key: NSTXYAFVZNXQTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(4-Fluoro-2-methylphenyl)methanesulfonamide” is C8H10FNO2S . The InChI code is 1S/C8H10FNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) . The molecular weight is 203.24 g/mol.


Physical And Chemical Properties Analysis

The boiling point of “(4-Fluoro-2-methylphenyl)methanesulfonamide” is predicted to be 364.0±44.0 °C . The predicted density is 1.346±0.06 g/cm3 . The predicted pKa is 10.28±0.60 .

Scientific Research Applications

1. Improvement of Biological Product Quality by Application of New Technologies

  • Summary of the Application: This research focuses on characterizing biological products at the molecular level, such as vaccines made from the polysaccharide capsules that surround certain types of pathogenic bacteria . The structure-function relationship is studied to understand how vaccines trigger an effective immune response .
  • Methods of Application: Techniques like nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry are used to characterize these products . NMR is used as a microscope to study polysaccharides at the molecular and atomic levels .
  • Results or Outcomes: This research contributes to the development of safe and potent vaccines by accurately determining polysaccharide structure-function relationships .

2. Unleashing the Potential of Cajanus Cajun Biochar Polymer Composite

  • Summary of the Application: This study introduces a cost-effective approach to fabricating a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . The SBPC demonstrated high copper binding capacities .
  • Methods of Application: Characterization techniques were employed to evaluate the microstructure and adsorption mechanism . The study critically analyzes the role and concentrations of various components in the success of SBPC .
  • Results or Outcomes: The SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

Safety And Hazards

The safety symbol for “(4-Fluoro-2-methylphenyl)methanesulfonamide” is GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-fluoro-2-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTXYAFVZNXQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YL Weng, SR Naik, N Dingelstad, MR Lugo… - Scientific Reports, 2021 - nature.com
The 2019 novel coronavirus pandemic caused by SARS-CoV-2 remains a serious health threat to humans and there is an urgent need to develop therapeutics against this deadly virus. …
Number of citations: 32 www.nature.com
CY Huang, A Metz, R Lange, N Artico, C Potot… - bioRxiv, 2023 - biorxiv.org
To identify starting points for therapeutics targeting SARS-CoV-2, the Paul Scherrer Institute and Idorsia decided to collaboratively perform an X-ray crystallographic fragment screen …
Number of citations: 2 www.biorxiv.org
Y Hartini, B Saputra, B Wahono, Z Auw, F Indayani… - Results in chemistry, 2021 - Elsevier
3CL protease is one of the key proteins expressed by SARS-Coronavirus-2 cell, the potential to be targeted in the discovery of antivirus during this COVID-19 pandemic. This protein …
Number of citations: 19 www.sciencedirect.com
Y Hartini, B Saputra, B Wahono, Z Auw, F Indayani… - repository.usd.ac.id
3CL protease is one of the key proteins expressed by SARS‐Coronavirus‐2 cell, the potential to be targeted in the discovery of antivirus during this COVID‐19 pandemic. This protein …
Number of citations: 3 repository.usd.ac.id

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